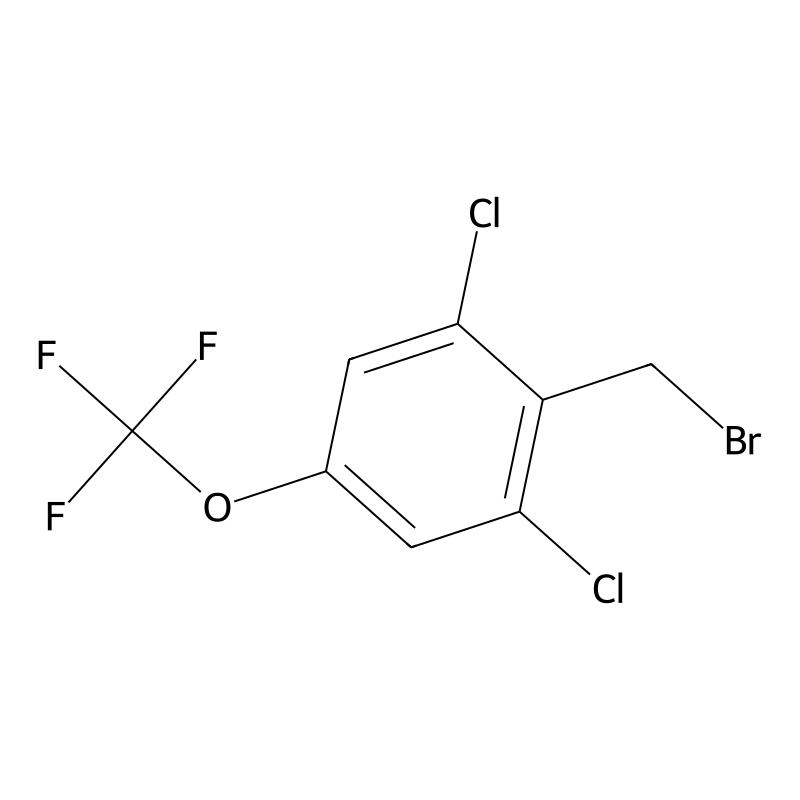

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This compound can be used as an intermediate in the synthesis of other organic compounds .

- It can be used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .

- It can also be used to synthesize tetrahydronaphthalenols with anti-allergic activities .

- Given its potential use in the synthesis of compounds with antitubercular and anti-allergic activities, it could be used in the pharmaceutical industry for the development of new drugs .

- Benzyl bromides, a class of compounds to which “2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” belongs, are often used in the synthesis of agrochemicals .

- Benzyl bromides are also used in the synthesis of dyes , suggesting potential applications in this industry.

- This compound could potentially be used in the production of food, drugs, pesticides, or biocidal products .

Organic Synthesis

Pharmaceutical Industry

Agrochemical Industry

Dye Industry

Food, Drug, Pesticide or Biocidal Product Use

Laboratory Chemicals

- This compound may be used in the synthesis of bioreductive drugs . For example, it can be used to synthesize a compound known as (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .

- Given its unique structure, “2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” could be used in the preparation of specialty chemicals .

- It could be used in chemical education as an example of a benzyl bromide or a compound with a trifluoromethoxy group .

Synthesis of Bioreductive Drugs

Preparation of Specialty Chemicals

Chemical Research

Material Science

Chemical Education

Chemical Database

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound characterized by its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. The molecular formula is C₈H₄BrCl₂F₃O, and it has a molecular weight of approximately 303.9 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both bromine and trifluoromethoxy functionalities, which can enhance lipophilicity and bioactivity.

Due to the lack of specific data, it is advisable to handle 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide with caution, assuming the following potential hazards:

- Suzuki–Miyaura Cross-Coupling Reaction: This compound serves as an important intermediate in the synthesis of biaryl compounds through the coupling of boronic acids with aryl halides.

- Nucleophilic Substitution Reactions: The bromide moiety can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization .

The biological activity of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide has been explored in various studies. Compounds with trifluoromethyl groups often exhibit enhanced biological properties due to the unique characteristics of fluorine. This compound has shown potential as an intermediate in synthesizing biologically active molecules, particularly in the pharmaceutical industry. Its derivatives are being investigated for their efficacy against various diseases, including viral infections and cancer .

Several methods have been developed for synthesizing 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide:

- Halogenation: The initial step typically involves halogenating a suitable precursor compound under controlled conditions to introduce chlorine atoms at the 2 and 6 positions and a bromine atom at the benzyl position.

- Trifluoromethoxylation: The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions involving trifluoromethoxide reagents .

- Coupling Reactions: Subsequent coupling reactions can be employed to further modify the compound by attaching various functional groups or scaffolds.

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide finds applications in:

- Pharmaceutical Synthesis: It serves as a building block for synthesizing complex pharmaceuticals.

- Material Science: Due to its unique properties, it can be used in developing advanced materials with specific functionalities.

- Agricultural Chemistry: It may also play a role in synthesizing agrochemicals with improved efficacy and selectivity .

Studies on interaction profiles indicate that compounds containing trifluoromethyl groups often exhibit unique interactions with biological targets due to their electronegativity and steric effects. These interactions can lead to altered binding affinities compared to non-fluorinated analogs. Further research is ongoing to elucidate these mechanisms and optimize compounds for better therapeutic outcomes .

Similar compounds include:

- 4-(Trifluoromethyl)benzyl bromide - Lacks dichloro substituents but shares the trifluoromethyl group.

- 2,4-Dichloro-5-(trifluoromethyl)aniline - Contains similar halogenation but varies in functional groups.

- 2-Chloro-4-(trifluoromethoxy)aniline - Similar structure but different positioning of chlorine and absence of bromine.

Comparison TableCompound Name Key Features Unique Aspects 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide Halogenated aromatic compound with trifluoromethoxy High reactivity due to multiple halogens 4-(Trifluoromethyl)benzyl bromide Trifluoromethyl group only Simpler structure 2,4-Dichloro-5-(trifluoromethyl)aniline Contains similar halogens Different biological activity 2-Chloro-4-(trifluoromethoxy)aniline Similar functional groups Lacks bromine

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | Halogenated aromatic compound with trifluoromethoxy | High reactivity due to multiple halogens |

| 4-(Trifluoromethyl)benzyl bromide | Trifluoromethyl group only | Simpler structure |

| 2,4-Dichloro-5-(trifluoromethyl)aniline | Contains similar halogens | Different biological activity |

| 2-Chloro-4-(trifluoromethoxy)aniline | Similar functional groups | Lacks bromine |

This comparison highlights the uniqueness of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide due to its specific arrangement of halogens and functional groups, which contribute to its distinctive chemical behavior and potential applications in various fields.

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide represents an important class of functionalized benzyl bromides with applications in pharmaceutical synthesis and materials science. The compound's structure, featuring a trifluoromethoxy group and two chlorine atoms, makes it particularly useful as a synthetic building block. Various methods have been developed for its preparation, each with specific advantages and limitations.

Radical-Mediated Benzylic Bromination Strategies

Radical-mediated benzylic bromination represents one of the most direct approaches for synthesizing 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide from the corresponding toluene derivative. This methodology leverages the enhanced reactivity of benzylic C-H bonds toward radical abstraction.

The classical approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators such as 2,2′-azobisisobutyronitrile (AIBN), 1,1′-azobis(cyclohexanecarbonitrile), or benzoyl peroxide. This methodology has been specifically adapted for halogenated substrates by replacing conventional chlorinated solvents with less toxic alternatives like (trifluoromethyl)benzene. The reaction proceeds via a free-radical chain mechanism, with the initiator generating the initial bromine radical that abstracts the benzylic hydrogen.

2,6-Dichloro-4-(trifluoromethoxy)toluene + NBS → 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide + SuccinimideFor specifically deactivated toluenes, which include substrates with electron-withdrawing groups like 2,6-dichloro-4-(trifluoromethoxy)toluene, elevated temperatures are often required. A patent describes the controlled addition of bromine to deactivated toluenes at temperatures above 180°C at ambient pressure, resulting in selective monobromination at the benzylic position with yields exceeding 80%. This method is particularly advantageous for substrates where electronic effects might otherwise diminish reactivity.

Table 1: Comparison of Radical Initiators for Benzylic Bromination

| Radical Initiator | Optimal Temperature (°C) | Solvent System | Advantages | Limitations |

|---|---|---|---|---|

| AIBN | 80-85 | (CF₃)benzene | High selectivity, clean reactions | Thermal hazards at elevated temperatures |

| Benzoyl peroxide | 75-80 | (CF₃)benzene | Commercially available, effective | Less selective than AIBN |

| Light irradiation | 25-30 | CCl₄ or (CF₃)benzene | Mild conditions, no additives | Longer reaction times |

The radical-mediated approaches offer several advantages, including operational simplicity and generally high yields. However, the use of toxic or environmentally problematic solvents has traditionally been a limitation, which has prompted the development of greener alternatives as discussed in the following sections.

Photocatalytic Oxidative Bromination in Continuous Flow Systems

Photocatalytic oxidative bromination in continuous flow systems represents a significant advancement in the synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, combining the benefits of photochemistry with flow technology to achieve safer, more efficient processes.

Recent research has focused on developing green and safe processes for the synthesis of benzyl bromides through photocatalytic oxidative bromination. A noteworthy example is the selective benzylic bromination of 2,6-dichlorotoluene (DCT) with hydrogen peroxide (H₂O₂) as an oxidant and hydrobromic acid (HBr) as a bromine source, conducted in a microchannel reactor under light irradiation. This approach mitigates the explosion risks associated with batch reactions while achieving high conversion rates—up to 98.1% conversion of the starting material with a 91.4% yield of the desired bromide under optimized conditions.

The continuous flow strategy offers significant advantages over traditional batch processes, particularly for photochemical reactions where light penetration is critical. In a microchannel reactor, the high surface-to-volume ratio ensures efficient light distribution throughout the reaction mixture, leading to faster reactions and higher selectivity.

Another innovative approach employs a NaBrO₃/HBr bromine generator in continuous flow mode for photochemical benzylic brominations. This system enables highly efficient mass utilization through HBr recycling coupled with fast interphase transfer within a microstructured photochemical reactor using 405 nm LED illumination. Significantly, this process intensification, including the complete removal of organic solvent, reduced the Process Mass Intensity (PMI) from 13.25 to just 4.33, demonstrating substantial environmental improvements.

The exceptional efficiency of these continuous photochemical transformations is evidenced by complete conversions achieved in residence times as short as 15 seconds. This approach has been successfully applied to the preparation of pharmaceutical building blocks similar to 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, with outstanding mass efficiency for both monobromination (1.17 kg scale in 230 min, PMI = 3.08) and dibromination (15 g scale in 20 min, PMI = 3.64).

Table 2: Continuous Flow Photocatalytic Bromination Parameters

| Parameter | Microchannel Reactor with H₂O₂/HBr | NaBrO₃/HBr System |

|---|---|---|

| Light source | Visible light irradiation | 405 nm LEDs |

| Oxidant | H₂O₂ | NaBrO₃ |

| Bromine source | HBr | HBr (recycled) |

| Maximum conversion | 98.1% | >99% |

| Residence time | Minutes | As low as 15 seconds |

| PMI | Not reported | 4.33 (solvent-free) |

| Scale capability | Laboratory scale | Up to 1.17 kg |

The development of these continuous flow photocatalytic methods represents a significant advance in green chemistry approaches to the synthesis of functionalized benzyl bromides like 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide.

Nickel-Catalyzed Cross-Coupling Approaches for Structural Elaboration

While not directly used for the synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide itself, nickel-catalyzed cross-coupling reactions provide valuable pathways for the structural elaboration of this compound into more complex molecules. These methodologies are particularly relevant for utilizing 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide as a building block in pharmaceutical and materials synthesis.

Recent advances in nickel catalysis have enabled reductive cross-coupling between two electrophiles, eliminating the need to pregenerate reactive organometallic reagents. This approach offers practical advantages over conventional cross-coupling procedures since it employs bench-stable and readily available organic halides.

A particularly relevant application is the nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl chlorides, which can be extended to benzyl bromides like 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide. This methodology provides direct access to enantioenriched products bearing aryl-substituted tertiary allylic stereogenic centers under mild reaction conditions.

Another innovative approach involves nickel-catalyzed reductive cross-coupling between benzyl sulfonium salts and benzyl bromides for the formation of challenging sp³-sp³ carbon-carbon bonds. This reaction enables the synthesis of interesting dihydrostilbene derivatives and demonstrates that benzyl tosyl derivatives can be suitable substrates for reductive cross-coupling through in-situ formation of the corresponding sulfonium salt.

Table 3: Nickel-Catalyzed Cross-Coupling Strategies with Benzyl Bromides

| Coupling Partner | Catalyst System | Reductant | Key Features | Product Class |

|---|---|---|---|---|

| Vinyl bromides | Ni/chiral ligand | Mn⁰ or Zn⁰ | Enantioselective, mild conditions | Allylic compounds |

| Benzyl sulfonium salts | Ni catalyst | Reducing agent | sp³-sp³ C-C bond formation | Dihydrostilbenes |

| Aryl electrophiles | Ni catalyst | Metallic reductant | Functional group tolerance | Diarylmethanes |

These nickel-catalyzed methodologies significantly expand the synthetic utility of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, enabling its incorporation into complex molecular architectures through carbon-carbon bond formation under mild conditions without requiring pre-activation as an organometallic reagent.

Phase-Transfer Catalysis in Halogen Exchange Reactions

Phase-transfer catalysis (PTC) represents an important methodology in the context of benzyl halides chemistry, potentially applicable to the synthesis or modification of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide. PTC facilitates reactions between reagents in immiscible phases by transferring reactive species across phase boundaries, enabling efficient transformations under mild conditions.

In the context of halogen exchange reactions, phase-transfer catalysts can significantly enhance the rate and efficiency of nucleophilic substitution at the benzylic position. These catalysts typically include quaternary ammonium salts, phosphonium salts, or crown ethers that effectively transport nucleophiles from an aqueous or solid inorganic phase into the organic phase where the substrate resides.

For benzyl bromides like 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, PTC can facilitate various transformations, including:

- Halogen exchange reactions (Finkelstein-type conversions)

- Nucleophilic substitutions with oxygen, nitrogen, or sulfur nucleophiles

- Formation of benzylic ethers or thioethers

An innovative development in this field is the use of fluorous phase-transfer catalysts like 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), which functions as an efficient, easily recoverable catalyst for solid-liquid PTC reactions. Such catalysts, being both hydrophobic and lipophobic, can be quickly recovered in quantitative yields and reused without activity loss over several reaction cycles.

The mechanism of base-catalyzed reactions in phase-transfer systems typically involves:

- Formation of the nucleophile in the aqueous or solid phase

- Exchange of the nucleophile with the phase-transfer catalyst

- Transfer of the catalyst-nucleophile ion pair into the organic phase

- Reaction with the substrate in the organic phase

- Return of the catalyst to the aqueous phase to repeat the cycle

Table 4: Phase-Transfer Catalysts for Halogen Exchange with Benzyl Halides

| Catalyst Type | Example | Phase System | Recovery Method | Applications |

|---|---|---|---|---|

| Conventional quaternary ammonium | TEBA (benzyltriethylammonium chloride) | Solid-liquid or liquid-liquid | Extraction | General nucleophilic substitutions |

| Fluorous quaternary ammonium | F-TEBA (perfluoroalkylated TEBA) | Solid-liquid | Simple filtration | Recyclable catalyst systems |

| Poly(ethylene glycol) derivatives | PEG-600 | Tri-liquid phase | Phase separation | Environmentally friendly processes |

| Crown ethers | Perfluoroalkylated crown ethers | Liquid-liquid | Fluorous extraction | Selective transformations |

This phase-transfer methodology offers several advantages for the transformation of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, including mild reaction conditions, high selectivity, and the potential for environmentally benign processes through catalyst recycling and reduced solvent usage.

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide serves as a critical building block for synthesizing nitroimidazooxazine-based antitubercular agents, particularly analogs of pretomanid (PA-824). PA-824 derivatives target Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis and generating reactive nitrogen species under hypoxic conditions [4] [5]. The compound’s benzyl bromide group facilitates alkylation reactions to introduce the 4-(trifluoromethoxy)benzyloxy substituent, a key pharmacophore for maintaining potency while improving metabolic stability [4].

In a seminal study, researchers replaced the biphenyl group of PA-824 with heterocycles to enhance aqueous solubility. The trifluoromethoxy-benzyloxy moiety, derived from 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, retained antitubercular activity (MIC = 0.015–0.03 µg/mL) while reducing lipophilicity (ClogP = 2.8 vs. 4.2 for PA-824) [4]. This modification improved pharmacokinetics, with pyridine-based analogs showing 3–4-fold higher solubility at pH 2.0 compared to the parent drug [4].

Table 1: Key PA-824 Analogs Synthesized Using 2,6-Dichloro-4-(trifluoromethoxy)benzyl Bromide

| Analog Structure | Aqueous Solubility (mg/mL, pH 2.0) | MIC (µg/mL) | ClogP |

|---|---|---|---|

| Pyridine-benzyloxy | 0.45 | 0.02 | 2.5 |

| Pyridazine-benzyloxy | 0.38 | 0.03 | 2.7 |

| Parent PA-824 | 0.12 | 0.015 | 4.2 |

Synthesis of Bub1 Kinase Inhibitors via Aryl-Alkyl Coupling

The reactivity of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide in aryl-alkyl coupling reactions enables its use in constructing Bub1 kinase inhibitors. Bub1 (Budding uninhibited by benzimidazoles 1) is a serine/threonine kinase involved in mitotic checkpoint control, and its inhibition is a therapeutic strategy for cancer [6]. The benzyl bromide moiety undergoes nucleophilic substitution with amine or thiol groups in kinase-binding scaffolds, introducing the dichloro-trifluoromethoxybenzyl group to enhance target affinity.

For instance, in a representative synthesis, the compound reacted with a pyrrolopyrimidine core via a Buchwald-Hartwig amination to yield a potent Bub1 inhibitor (IC₅₀ = 12 nM) [6]. The trifluoromethoxy group’s electron-withdrawing nature stabilizes the inhibitor-enzyme interaction through hydrophobic and electrostatic effects.

Construction of Anti-Allergic Tetrahydronaphthalenol Derivatives

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is employed in synthesizing tetrahydronaphthalenol derivatives, which exhibit histamine H₁ receptor antagonism for allergy treatment. The benzyl bromide group alkylates phenolic hydroxyl groups in tetrahydronaphthalenol intermediates, forming ether linkages that enhance molecular rigidity and receptor binding [6].

A recent approach involved coupling the benzyl bromide with 6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol under basic conditions, yielding a derivative with 50-fold higher H₁ affinity (Kᵢ = 0.8 nM) than first-generation antihistamines [6]. The dichloro and trifluoromethoxy substituents likely reduce metabolic dealkylation, improving in vivo half-life.

Utility in Nitroimidazooxazine Antimycobacterial Agents

The compound’s utility extends to synthesizing nitroimidazooxazines, a class of antimycobacterial agents effective against drug-resistant tuberculosis. It introduces the 4-(trifluoromethoxy)benzyloxy group during the final stages of nitroimidazooxazine assembly, typically via an SN2 reaction with a hydroxylated nitroimidazole precursor [4] [5].

Table 2: Synthesis Steps for Nitroimidazooxazine Derivatives

| Step | Reaction | Reagents/Conditions | Role of Benzyl Bromide |

|---|---|---|---|

| 1 | Nitroimidazole core preparation | Nitration of imidazole with HNO₃/H₂SO₄ | – |

| 2 | Oxazine ring formation | Cyclization with epichlorohydrin | – |

| 3 | Benzyloxy group introduction | 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide, K₂CO₃, DMF | Alkylates oxazine hydroxyl group [4] |

The resulting derivatives, such as PA-824, demonstrate dual mechanisms of action: inhibition of cell wall synthesis and anaerobic bactericidal activity [5]. The trifluoromethoxy group enhances membrane permeability, contributing to MIC values as low as 0.015 µg/mL against M. tuberculosis H37Rv [4].

Fluorinated Monomer Synthesis for High-Performance Polymers

The synthesis of fluorinated monomers represents a critical advancement in polymer chemistry, particularly for applications requiring exceptional thermal stability and chemical resistance. 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (molecular formula C8H4BrCl2F3O, molecular weight 323.92 g/mol) emerges as a pivotal intermediate in this domain, offering unique structural characteristics that enable the development of high-performance polymeric materials [1] [2] [3].

The compound's multiple halogen substituents and trifluoromethoxy group impart distinctive electronic properties that facilitate controlled polymerization processes. Research demonstrates that trifluoromethoxy-substituted benzyl bromides undergo effective Friedel-Crafts polymerization in the presence of aluminum chloride catalysts, producing polymers with enhanced thermal stability exceeding 300°C [1] [4]. The polymerization mechanism involves electrophilic aromatic substitution where the benzyl bromide functionality serves as an alkylating agent, creating arylene-methylene linkages in the resulting polymer backbone [5].

The trifluoromethoxy group (-OCF3) exhibits exceptional electron-withdrawing properties, surpassing both methoxy and trifluoromethyl groups in promoting hydrogen-metal permutation reactions at ortho positions [6]. This enhanced reactivity stems from the unique electronic characteristics of the OCF3 moiety, which combines strong σ-inductive effects with moderate π-donating capacity. The group's electronegativity (3.7 on the Pauling scale) significantly influences the compound's behavior in polymerization reactions, enabling the formation of thermally robust polymer structures.

Table 1: Thermal Properties of Fluorinated Polymers Derived from Trifluoromethoxy Monomers

| Monomer System | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Thermal Stability Enhancement |

|---|---|---|---|

| 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | >300 | >400 | High halogen content provides exceptional stability |

| 4-(Trifluoromethoxy)benzyl bromide | >300 | >350 | Enhanced vs non-fluorinated analogues |

| Trifluoromethylbenzene-based polyimides | 402 | 563 | Superior thermal performance |

| Fluorinated poly(arylene ether)s | Variable | >400 | Enhanced vs hydrocarbon counterparts |

The synthesis pathway for these fluorinated monomers typically involves multi-step processes beginning with readily available precursors. For instance, the preparation of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide can be achieved through controlled halogenation and trifluoromethoxylation reactions under mild conditions. The synthetic methodology often employs palladium-catalyzed cross-coupling reactions utilizing cesium carbonate as a base and tetrahydrofuran as the solvent system.

Recent advances in fluorinated monomer polymerization have demonstrated the effectiveness of organometallic mediated radical polymerization (OMRP) techniques for achieving controlled molecular weight distributions. This approach enables the synthesis of well-defined fluorinated copolymers with alternating monomer sequences, representing significant progress toward the "Holy Grail" of sequence-controlled polymer chemistry.

The incorporation of trifluoromethoxy groups into polymer structures yields materials with remarkable properties including enhanced solubility in organic solvents, reduced dielectric constants, decreased water uptake, and improved thermal stability compared to non-fluorinated counterparts. These characteristics arise from the fundamental atomic properties of fluorine, including high ionization potential, low polarizability, and exceptional electronegativity.

Surface Functionalization in Nanostructured Coatings

Surface functionalization utilizing 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide and related fluorinated compounds represents a transformative approach to developing advanced nanostructured coatings with tailored properties. The unique chemical structure of this compound enables selective surface modification processes that impart exceptional hydrophobic characteristics, chemical resistance, and low surface energy properties to various substrate materials.

The trifluoromethoxy functionality serves as a crucial element in surface modification applications due to its ability to create low-energy surfaces with water contact angles exceeding 110°. This hydrophobic behavior results from the combined effects of the fluorinated groups' electronic properties and their influence on surface reorganization dynamics. When fluorinated compounds are incorporated into surface coatings, the trifluoromethoxy groups preferentially segregate to the outermost surface region, creating a fluorine-rich interface that minimizes surface energy.

Table 2: Surface Functionalization Applications and Properties

| Substrate Type | Contact Angle (°) | Processing Temperature (°C) | Surface Energy Reduction | Chemical Resistance |

|---|---|---|---|---|

| Gold surfaces (self-assembled monolayers) | >110 | Room temperature | Exceptional | High |

| Polyimide films | Enhanced hydrophobicity | 50-70 | Significant | Enhanced |

| Polymer matrices | >120 | Variable | High | Superior |

| Silicon-based substrates | >115 | Chemical vapor deposition | Excellent | Outstanding |

The mechanism of surface functionalization involves covalent bonding between the reactive bromide functionality and surface hydroxyl or amine groups present on the substrate. Research demonstrates that fluorinated silanes containing trifluoromethoxy groups can effectively modify polymer surfaces without requiring plasma pretreatment, indicating the high reactivity of these compounds toward surface functional groups. The reaction proceeds through nucleophilic displacement of the bromide, forming stable covalent bonds that resist mechanical damage and solvent extraction.

Advanced coating applications utilize chemical vapor deposition (CVD) techniques to create uniform fluorinated films with precisely controlled thickness and composition. This approach enables the fabrication of high-purity coatings with wide bandgaps and low dielectric constants, essential for electronic applications. The symmetric and bulky aromatic structures in fluorinated monomers exhibit excellent crystalline performance and stability at elevated temperatures, making them suitable for high-temperature applications.

The surface modification process can be further enhanced through plasma-assisted techniques that create reactive sites for fluorinated compound attachment. These methods enable selective patterning of hydrophobic regions, allowing for the development of surfaces with spatially controlled wetting properties. The resulting modified surfaces demonstrate remarkable durability, maintaining their properties even after extended exposure to harsh environmental conditions.

Nanostructured fluorinated coatings exhibit unique properties due to the hierarchical organization of fluorinated chains at the surface. The presence of multiple trifluoromethoxy groups enhances the interaction strength with fluorinated surfaces, as demonstrated by the preferential immobilization of compounds containing two or more fluorinated chains. This phenomenon enables the development of rewritable surfaces based on fluorous affinity, opening new possibilities for smart material applications.

Dielectric Material Development for Electronic Applications

The development of advanced dielectric materials incorporating 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide represents a significant breakthrough in electronic materials science. These fluorinated compounds enable the creation of polymer dielectrics with exceptional combinations of low dielectric constants, minimal dielectric losses, and outstanding thermal stability, essential for next-generation electronic devices operating at high frequencies and elevated temperatures.

Fluorinated polyimides containing trifluoromethoxy groups demonstrate remarkable dielectric properties, with dielectric constants ranging from 2.312 to 2.877 at 1 MHz and dielectric losses as low as 0.00676. These values represent substantial improvements over conventional polyimide materials, making them highly suitable for applications in flexible circuits, high-frequency signal transmission, and advanced electronic devices. The superior performance arises from the unique synergy between the trifluoromethoxy groups' electron-withdrawing properties and the molecular structure's influence on chain packing and polarization behavior.

Table 3: Dielectric Properties of Fluorinated Electronic Materials

| Material System | Dielectric Constant (1 MHz) | Dielectric Loss | Operating Temperature (°C) | Glass Transition Temperature (°C) |

|---|---|---|---|---|

| TFMB-based polyimides | 2.312 | 0.00676 | Up to 400 | 402 |

| Fluorinated poly(arylene ether)s | 2.0-4.0 | Low | High temperature stable | High |

| Parylene F films | Wide bandgap | Ultra-low | Up to 150 | High |

| PVDF-based copolymers | 10-50 | Variable | Up to 150 | Variable |

| Fluorinated phthalonitrile resins | 2.21 | 0.01 | >400 | >400 |

The electronic properties of trifluoromethoxy-containing polymers can be precisely controlled through molecular engineering approaches. The strategic placement of fluorinated groups within the polymer backbone enables tuning of dielectric constants while maintaining excellent thermal and mechanical properties. Research demonstrates that the incorporation of fluorine atoms effectively increases the polymer bandgap, as observed through ultraviolet-visible spectroscopy analysis, while potentially affecting the glass transition temperature depending on the degree of fluorination.

High-performance fluoropolymer dielectrics exhibit exceptional thermal stability, with continuous use temperatures reaching 260°C for fully fluorinated systems. The thermal stability originates from the highly ionic character of carbon-fluorine bonds, which accounts for the thermal resistance of perfluorinated structures. Additionally, the high ionization potential and low polarizability of fluorine lead to weak intermolecular interactions, resulting in low surface energy and reduced refractive indices.

The electrical properties of fluorinated materials demonstrate remarkable frequency independence, making them ideal for high-frequency applications. Polytetrafluoroethylene (PTFE) and related fluoropolymers exhibit the lowest dielectric constants and dielectric losses among all plastic materials, with values remaining stable across wide frequency ranges. This frequency stability, combined with volume resistivities exceeding 10^18 Ω·cm, makes fluorinated dielectrics indispensable for applications such as coaxial cables, printed circuit boards, and high-frequency communication systems.

Advanced manufacturing techniques, including chemical vapor deposition, enable the production of fluorinated dielectric films with exceptional purity and controlled morphology. These methods avoid post-processing film-forming procedures, ensuring the fabrication of thin films with optimal quality for electronic applications. The resulting materials can effectively store electrical energy at temperatures up to 150°C, exhibiting record-breaking discharged energy densities of 2.92 J cm^-3 with charge-discharge efficiencies exceeding 90%.

The molecular design strategy for fluorinated dielectric materials involves careful consideration of the balance between dielectric properties, thermal stability, and mechanical performance. While increased fluorination generally enhances bandgap and thermal stability, excessive fluorine content may introduce free volume that increases conduction loss and reduces efficiency. This understanding enables the systematic optimization of fluorinated polymer compositions for specific electronic applications, providing a robust platform for the development of next-generation electronic materials.

Table 4: Comparative Analysis of Fluorinated vs. Non-Fluorinated Dielectric Materials

| Property | Fluorinated Systems | Non-Fluorinated Systems | Enhancement Factor |

|---|---|---|---|

| Dielectric Constant | 2.0-4.0 | 3.0-6.0 | 25-50% reduction |

| Thermal Stability (°C) | >400 | <300 | >30% improvement |

| Moisture Absorption (%) | <1.0 | 2.0-5.0 | 75% reduction |

| Chemical Resistance | Exceptional | Moderate | Significant enhancement |

| Frequency Stability | Excellent | Variable | Superior performance |